molecular formula C15H16F2N2O2 B2836702 4-(3-(Fluoromethyl)azetidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 2034559-77-6

4-(3-(Fluoromethyl)azetidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No. B2836702
CAS RN: 2034559-77-6
M. Wt: 294.302
InChI Key: UBIIALOZAIVBQZ-UHFFFAOYSA-N
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Description

4-(3-(Fluoromethyl)azetidine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Azetidine and Pyrrolidine Derivatives Synthesis : A study by Doll et al. (1999) discusses the synthesis of azetidine derivatives like A-85380, a potent ligand for human alpha4beta2 nicotinic acetylcholine receptors. This compound includes similar structural elements to the one you're interested in.

  • Trifluoromethyl Nitrogen Heterocycles : Meyer (2016) focuses on the synthetic chemistry of fluorinated aziridines, azetidines, and pyrrolidines. These heterocycles, including ones similar to your compound of interest, are crucial as building blocks in medicinal chemistry Meyer, F. (2016).

  • Structural Analysis of Similar Compounds : Sharma et al. (2013) synthesized a related compound, 3'-[(4-Fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H )-one, and analyzed its crystal structure, providing insights into the structural aspects of similar fluorophenyl-pyrrolidinone derivatives Sharma et al. (2013).

Potential Biological Applications

  • Nicotinic Acetylcholine Receptor Binding : The study by Doll et al. (1999) also explores the in vivo binding properties of fluorinated azetidine derivatives to nicotinic acetylcholine receptors, suggesting potential applications in neuropharmacology and imaging techniques like PET Doll et al. (1999).

  • Enantioselective Functionalization : Jain et al. (2016) describe a method for the enantioselective α-C–H coupling of amines, including azetidines and pyrrolidines, which is significant in drug discovery, showing how structural analogs of your compound can be functionalized for potential pharmaceutical applications Jain, P., Verma, P., Xia, G., & Yu, J.-Q. (2016).

  • Antimicrobial Activity of Pyrrolidinones : The synthesis and antimicrobial activity of pyrrolidinone derivatives, including those with structural similarities to the compound , were studied by Rani and Reddy (2018), highlighting potential applications in developing new antibiotics Rani, V., & Reddy, P. R. (2018).

properties

IUPAC Name

4-[3-(fluoromethyl)azetidine-1-carbonyl]-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2/c16-6-10-7-18(8-10)15(21)11-5-14(20)19(9-11)13-3-1-12(17)2-4-13/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIIALOZAIVBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)N3CC(C3)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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